3-Hydroxy-3,6-dimethylpiperazine-2,5-dione basic properties
3-Hydroxy-3,6-dimethylpiperazine-2,5-dione basic properties
An In-depth Technical Guide on the Core Properties of Substituted Piperazine-2,5-diones with a Focus on 3,6-dimethylpiperazine-2,5-dione
Introduction
This technical guide provides a comprehensive overview of the basic properties of substituted piperazine-2,5-diones, with a particular focus on 3,6-dimethylpiperazine-2,5-dione. The piperazine-2,5-dione core, also known as a diketopiperazine (DKP), is a prevalent structural motif found in a wide range of natural products and synthetically derived molecules of significant biological importance.[1] These compounds are cyclic dipeptides, typically formed from the condensation of two amino acids.[1]
The query for "3-Hydroxy-3,6-dimethylpiperazine-2,5-dione" presents some ambiguity in its chemical nomenclature. A literal interpretation would suggest a hydroxyl group and a methyl group attached to the same carbon atom (C-3), which would form a hydrate or gem-diol like structure that is typically unstable. It is more probable that the interest lies in a hydroxylated derivative of 3,6-dimethylpiperazine-2,5-dione, such as where one of the methyl groups is hydroxylated, or an N-hydroxylated analog. Given the available literature, this guide will center on the well-characterized and closely related compound, 3,6-dimethylpiperazine-2,5-dione, as a representative of this class of molecules. This compound serves as a foundational structure for understanding the physicochemical properties, synthesis, and biological activities of more complex derivatives.
The versatile structure of the piperazine-2,5-dione scaffold allows for a variety of substitutions, leading to a wide range of pharmacological activities.[2] These include, but are not limited to, anti-inflammatory, antidepressant, analgesic, antimicrobial, and antifungal properties.[2][3][4] This guide is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental aspects of this important class of heterocyclic compounds.
Physicochemical Properties of 3,6-dimethylpiperazine-2,5-dione
The basic physicochemical properties of 3,6-dimethylpiperazine-2,5-dione are summarized in the table below. These properties are crucial for understanding its behavior in biological and chemical systems.
| Property | Value | Source |
| IUPAC Name | 3,6-dimethylpiperazine-2,5-dione | PubChem[5] |
| Synonyms | Alanine anhydride, Cyclo(Ala-Ala), 3,6-Dimethyl-2,5-piperazinedione | PubChem[5] |
| CAS Number | 5625-46-7 | NIST[6] |
| Molecular Formula | C₆H₁₀N₂O₂ | PubChem[5] |
| Molecular Weight | 142.16 g/mol | ChemBK[7] |
| Melting Point | 283-285 °C | ChemBK[7] |
| Boiling Point | 259.72 °C (estimate) | ChemBK[7] |
| Density | 1.081 g/cm³ | ChemBK[7] |
| Solubility | Soluble in 1 M HCl (25 mg/mL) | ChemBK[7] |
| LogP (Octanol/Water) | ~0.5 | Benchchem[8] |
| Polar Surface Area | ~52.6 Ų | Benchchem[8] |
Experimental Protocols: Synthesis and Characterization
The synthesis of substituted piperazine-2,5-diones can be achieved through several methods. The most common approaches involve the cyclization of dipeptides or the modification of a pre-existing piperazine-2,5-dione core.[1][9]
General Synthesis of Substituted Piperazine-2,5-diones
Method 1: Cyclization of Dipeptides
This is a widely used method that involves the intramolecular cyclization of a linear dipeptide.
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Materials: Linear dipeptide, solvent (e.g., ethylene glycol, water), heat source.
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Protocol:
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The linear dipeptide is dissolved in a high-boiling point solvent such as ethylene glycol.
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The solution is heated to a high temperature (e.g., 170 °C) to promote intramolecular condensation and cyclization.[10]
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The reaction is monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion, the reaction mixture is cooled, and the product is isolated, often by precipitation or crystallization.
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Purification is typically achieved by recrystallization or column chromatography.
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Method 2: Building from the Piperazine-2,5-dione Core
This method involves the functionalization of the basic piperazine-2,5-dione scaffold. For instance, the condensation of aldehydes with the core structure.[1][9]
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Materials: Piperazine-2,5-dione, an appropriate aldehyde (e.g., methoxylated benzaldehydes), a base (e.g., potassium carbonate), and a solvent (e.g., acetic anhydride).
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Protocol:
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Piperazine-2,5-dione is acetylated to increase the acidity of the methylene protons.[1]
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The acetylated compound is then reacted with an aldehyde in the presence of a base.
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The reaction mixture is heated to drive the condensation reaction, leading to the formation of (Z,Z)-(benzylidene)piperazine-2,5-diones.[9]
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The resulting product can be further modified, for example, through hydrogenation to produce saturated substituted piperazine-2,5-diones.[1][9]
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The products are isolated and purified using standard techniques.
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Characterization
The synthesized compounds are typically characterized using a combination of spectroscopic and analytical techniques:
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NMR Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule and to determine the stereochemistry (cis or trans isomers) of the substituents.[1][9][11]
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Mass Spectrometry (MS): ESI-MS is commonly used to confirm the molecular weight of the synthesized compounds.[3]
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X-ray Crystallography: This technique provides definitive information about the three-dimensional structure and stereochemistry of the molecule in the solid state.[1][9][11]
Visualizations
Synthetic Workflow for Substituted Piperazine-2,5-diones
Caption: General synthetic routes to substituted piperazine-2,5-diones.
Biological Activities of Piperazine-2,5-dione Derivatives
Derivatives of piperazine-2,5-dione exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.[2] The nature and stereochemistry of the substituents on the piperazine-2,5-dione ring play a crucial role in determining their pharmacological effects.
| Biological Activity | Example Derivative(s) | Key Findings | Reference |
| Anti-inflammatory | Indole-bearing piperazine-2,5-diones | Showed significant anti-inflammatory effects in vivo. | [3] |
| Analgesic | Indole-bearing piperazine-2,5-diones | Demonstrated clear analgesic activity at a dose of 10 mg/kg. | [3] |
| Antidepressant | Indole-bearing piperazine-2,5-diones | Exhibited antidepressant effects comparable to fluoxetine in forced swim tests. | [3] |
| Antimicrobial | Substituted piperazine derivatives | Active against various bacterial strains including S. aureus and E. coli. | [4] |
| Antifungal | Substituted piperazine derivatives | Showed activity against fungal species like C. albicans and A. niger. | [4] |
| Cartilage Regeneration | Various substituted piperazine-2,5-diones | Investigated for potential effects on cartilage regeneration, though the tested compounds showed insignificant activity. | [12] |
| Antifouling | Soluble 2,5-diketopiperazine derivatives | Some derivatives showed strong inhibitory activities against marine fouling organisms. | [13] |
Logical Relationship of Structure and Activity
Caption: Influence of substituents on the biological activity of piperazine-2,5-diones.
Conclusion
The piperazine-2,5-dione scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. While the specific compound "3-Hydroxy-3,6-dimethylpiperazine-2,5-dione" is not extensively documented, the study of its close analog, 3,6-dimethylpiperazine-2,5-dione, and other derivatives provides valuable insights into the chemical and biological properties of this class of compounds. The synthetic accessibility and the wide range of biological activities associated with substituted piperazine-2,5-diones underscore their potential for future drug discovery and development efforts. Further research into the structure-activity relationships and mechanisms of action of these compounds will continue to be a significant area of investigation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 3. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 5. 3,6-Dimethylpiperazine-2,5-dione | C6H10N2O2 | CID 97704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,6-Dimethylpiperazine-2,5-dione [webbook.nist.gov]
- 7. chembk.com [chembk.com]
- 8. (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione | 19943-16-9 | Benchchem [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis and biological evaluation of soluble 2,5-diketopiperazines derivatives as potential antifouling agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
